molecular formula C16H15NO4 B128303 N-Benzoyl-(2R,3S)-3-phenylisoserine CAS No. 132201-33-3

N-Benzoyl-(2R,3S)-3-phenylisoserine

Cat. No. B128303
M. Wt: 285.29 g/mol
InChI Key: HYJVYOWKYPNSTK-UONOGXRCSA-N
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Description

N-Benzoyl-(2R,3S)-3-phenylisoserine is a chiral compound that is significant in the field of medicinal chemistry, particularly as a key intermediate in the semi-synthesis of the anticancer drug taxol. Taxol has been approved by the FDA for the treatment of ovarian cancer and is known for its potent anticancer properties. The synthesis of N-Benzoyl-(2R,3S)-3-phenylisoserine is therefore of great interest due to its role in the production of taxol .

Synthesis Analysis

The synthesis of N-Benzoyl-(2R,3S)-3-phenylisoserine has been approached through various methods. One efficient method involves a chiral ester enolate-imine condensation that yields the compound with high enantiomeric excess, indicating a highly stereoselective process . Another method includes the microbial and enzymatic processes that stereoselectively reduce a racemic precursor to the desired chiral intermediate with high yield and enantiomeric excess, using microbial cultures such as Hansenula polymorpha and Hansenula fabianii . Additionally, a novel nitrone-ketene acetal based approach has been developed to synthesize the enantiopure compound, which involves the intermediacy of isoxazolidinones and proceeds with a good overall yield .

Molecular Structure Analysis

The molecular structure of N-Benzoyl-(2R,3S)-3-phenylisoserine is characterized by its chiral centers at the 2R and 3S positions. The stereochemistry of these centers is crucial for the biological activity of taxol. The compound's structure has been confirmed through various analytical techniques such as IR, 1H NMR, and elemental analysis, ensuring the correct stereochemical configuration .

Chemical Reactions Analysis

N-Benzoyl-(2R,3S)-3-phenylisoserine can undergo various chemical reactions due to its functional groups. For instance, it can be used to create hybrid compounds with other pharmacophores like artemisinin and quinoline moieties, which have shown enhanced antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria . The compound's benzoyl and phenylisoserine groups allow for such modifications, which can lead to the development of new therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Benzoyl-(2R,3S)-3-phenylisoserine are influenced by its chiral centers and functional groups. The compound's solubility, melting point, and stability are important for its handling and storage during the synthesis and application in drug development. The high enantiomeric excess achieved in its synthesis indicates that the compound has a consistent and predictable set of physical and chemical properties, which is essential for its use in pharmaceutical applications .

Scientific Research Applications

Semi-Synthesis of Anticancer Drug Taxol

N-Benzoyl-(2R,3S)-3-phenylisoserine is critical in the semi-synthesis of the anticancer drug taxol. The preparation of this chiral serine analog has significantly contributed to the development of chiral materials used in pharmaceutical synthesis (Xia, 2006).

Development of Antiplasmodial Agents

Hybrid compounds based on N-Benzoyl-(2R,3S)-3-phenylisoserine have been synthesized and demonstrated notable in vitro antiplasmodial activity against Plasmodium falciparum strains, suggesting potential applications in malaria treatment (Njogu et al., 2013).

Synthesis of Sesquiterpenoid Alcohol Derivatives

The synthesis of N-Acetyl-3-phenylisoserinates of sesquiterpenoid alcohols of Lactarius origin was inspired by the biological properties of Taxol, indicating a broad scope for the exploration of novel compounds with potential pharmaceutical applications (Barycki et al., 2002).

Antifeedant Properties Against Storage Pests

The esterification of sesquiterpenoid alcohols with N-Benzoyl-(2R,3S)-3-phenylisoserine has been shown to enhance antifeedant activities against various storage pests, indicating its potential application in pest control (Kopczacki et al., 2004).

Biosynthesis of Taxol

Research on the biosynthesis of N-Benzoyl phenylisoserinoyl side chain of Taxol has led to a deeper understanding of the enzymatic processes involved in Taxol production, with implications for the synthesis of bioactive compounds (Walker et al., 2004).

Synthesis of Threo-N-Benzoyl-3-Phenylisoserine Methyl Ester

The synthesis of Threo-N-Benzoyl-3-Phenylisoserine Methyl Ester represents another facet of research, focusing on the production of specific isomers of N-Benzoyl-(2R,3S)-3-phenylisoserine for further pharmaceutical exploration (Zhong, 2001).

properties

IUPAC Name

(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-14(16(20)21)13(11-7-3-1-4-8-11)17-15(19)12-9-5-2-6-10-12/h1-10,13-14,18H,(H,17,19)(H,20,21)/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJVYOWKYPNSTK-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C(=O)O)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10157433
Record name N-Benzoyl-3-phenylisoserine, (2R,3S)-
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Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzoyl-(2R,3S)-3-phenylisoserine

CAS RN

132201-33-3
Record name (2R,3S)-N-Benzoyl-3-phenylisoserine
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Record name N-Benzoyl-3-phenylisoserine, (2R,3S)-
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Record name N-Benzoyl-3-phenylisoserine, (2R,3S)-
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Record name N-Benzoyl-(2R,3S)-3-phenylisoserine
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Record name N-BENZOYL-3-PHENYLISOSERINE, (2R,3S)-
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

reacting said 3-phenyl-isoserine derivative with said benzoyl chloride in sodium bicarbonate to form N-benzoyl-3-phenyl-isoserine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
150
Citations
DM Gou, YC Liu, CS Chen - The Journal of Organic Chemistry, 1993 - ACS Publications
Taxol (1), an antimicrotubule agent isolated from the bark of Taxus brevifolia, 1 has recently attracted much attention because of its efficacy in the treatment of various types of cancer. 2 …
Number of citations: 196 pubs.acs.org
I Ojima, I Habus, M Zhao, GI Georg… - The Journal of Organic …, 1991 - ACS Publications
A highly efficient chiral ester enolate-imine condensation giving 3-hydroxy-4-aryl-/3-lactams with> 96% ee is successfully applied to the asymmetric synthesis of the enantiomerically …
Number of citations: 282 pubs.acs.org
RP Srivastava, JK Zjawiony, JR Peterson… - Tetrahedron …, 1994 - Elsevier
The importance of N-benzoyl-(2R,3S)-phenylisoserine (3), also known as the “taxol side chain”, for the strong antitumor activity of taxol (1), a potent anticancer drug, has prompted …
Number of citations: 25 www.sciencedirect.com
GI Georg, ZS Cheruvallath, RH Himes… - Journal of medicinal …, 1992 - ACS Publications
Taxol (1) is a highly potent antitumor agent, exertingits mechanism of action by promoting the assembly of stable microtubules in cells. We are reporting on the first synthesis and …
Number of citations: 176 pubs.acs.org
RP Srivastava, JD McChesney - Natural Product Letters, 1995 - Taylor & Francis
In an effort towards the development of a facile synthesis of N-benzoyl-(2R,3S)-3-phenylisoserine (3), an important subunit of taxol known as the “taxol C-13 side chain”, which can …
Number of citations: 8 www.tandfonline.com
GI Georg, PM Mashava, E Akgün, MW Milstead - Tetrahedron letters, 1991 - Elsevier
Reaction of benzaldimine 5 derived from 2,3,4,6-tetra-O-acetyl-β-D-galactoseamine with acid chloride 6 yields cis β-lactam 7 as a single diastereoisomer. Hydrolysis of β-lactam 7 …
Number of citations: 76 www.sciencedirect.com
H Hamamoto, VA Mamedov, M Kitamoto… - Tetrahedron …, 2000 - Elsevier
Reduction of methyl 3-chloro-2-oxo-3-phenylpropanoate with various reducing agents gave syn- and anti-3-chloro-2-hydroxy-3-phenylpropanoates 3, which underwent an efficient …
Number of citations: 82 www.sciencedirect.com
M Er - 2009 - acikerisim.uludag.edu.tr
The one-pot azidation and benzoylation of a mixture of cis (-)-menthyl phenylglycidates provide quantitatively the corresponding (2R,3S)-, and (2S,3R)-3-azido-1-((1R,2S,5R)-2-…
Number of citations: 7 acikerisim.uludag.edu.tr
R Barycki, M Gumułka, M Masnyk… - Collection of …, 2002 - cccc.uochb.cas.cz
Important biological properties of Taxol ie 13-N-benzoyl-(2R,3S)-3-phenylisoserinate of baccatin III and also N-benzoyl-(2R,3S)-3-phenylisoserinates of several sesquiterpenoid …
Number of citations: 8 cccc.uochb.cas.cz
B Das, A Kashinatham, G Anjani - Natural Product Letters, 1999 - Taylor & Francis
Taxol C-13 side chain [N-benzoyl-(2R, 3S)-3-phenylisoserine] has been isolated from a collection of the needles of Himalayan Taxus baccata. This is the first report of the isolation of the …
Number of citations: 3 www.tandfonline.com

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